molecular formula C24H24N6O3S B3007263 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 922106-92-1

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3007263
CAS No.: 922106-92-1
M. Wt: 476.56
InChI Key: MICSGEKDRQXYRY-UHFFFAOYSA-N
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Description

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Biological Activity

The compound 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 922106-92-1) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N6O3SC_{24}H_{24}N_{6}O_{3}S, with a molecular weight of 476.6 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance in various biological applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against several cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin IC50)
A5492.249.20
MCF-71.7442.3
PC-3Not specifiedNot specified

The compound was shown to induce apoptosis in A549 lung cancer cells at low micromolar concentrations, with flow cytometric analysis revealing a distinct increase in apoptotic cells when treated with the compound at concentrations ranging from 2.0 to 4.0 µM .

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound significantly increased the sub-G1 population in treated cells, indicative of apoptosis.
  • Cell Cycle Arrest : It was observed to inhibit cell cycle progression, leading to DNA fragmentation in cancer cells.
  • Target Selectivity : The compound has been noted for its dual inhibition of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:

  • The presence of the hydroxy and methoxy groups on the phenyl ring enhances solubility and bioactivity.
  • Variations in substituents on the piperazine moiety can lead to changes in potency and selectivity against different cancer types.

Case Studies

Several case studies have reported on the efficacy of similar compounds within the same chemical class:

  • Study on Compound 5i : This compound demonstrated potent dual inhibition with IC50 values as low as 0.3 µM against EGFR and VGFR2, leading to significant tumor growth inhibition in MCF-7 models .
  • Comparative Analysis : Another study compared various pyrazolo[3,4-d]pyrimidine derivatives and found that those with specific structural modifications exhibited enhanced anticancer properties across multiple cell lines, suggesting a promising avenue for drug development .

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)30-22-20(15-25-30)23(32)27-24(26-22)34-16-21(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSGEKDRQXYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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